benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
Description
This compound is a benzothiazole-piperazine hybrid featuring a 3,5-dimethylpyrazole moiety substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. The benzothiazole core is known for its bioactivity in medicinal chemistry, particularly in targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-14-19(15(2)26(23-14)16-7-12-31(28,29)13-16)24-8-10-25(11-9-24)21(27)20-22-17-5-3-4-6-18(17)30-20/h3-6,16H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILDIGKSYLEUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety, a piperazine ring, and a pyrazole derivative. This combination suggests potential interactions with various biological targets.
Molecular Formula : The molecular formula can be derived from the components mentioned, indicating a potentially high molecular weight and complexity.
Antimicrobial Properties
Compounds containing benzo[d]thiazole and piperazine derivatives have been studied for their antimicrobial activity . Research indicates that such compounds can exhibit significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These effects are often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Anticancer Activity
Several studies have explored the anticancer potential of benzo[d]thiazole derivatives. These compounds have shown promise in:
- Inducing apoptosis in cancer cells
- Inhibiting tumor growth in various cancer models
For example, derivatives similar to the compound have been reported to target specific pathways involved in cell proliferation and survival, such as:
- PI3K/Akt signaling pathway
- MAPK/ERK pathway
Neuroprotective Effects
Research has also indicated that certain benzo[d]thiazole derivatives may possess neuroprotective properties . These effects could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease by:
- Reducing oxidative stress
- Inhibiting neuroinflammation
Anti-inflammatory Activity
The anti-inflammatory properties of benzo[d]thiazole compounds have been documented. They may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic potential in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
In a study evaluating various benzo[d]thiazole derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against E. coli, suggesting strong antimicrobial potential.
Case Study 2: Anticancer Efficacy
A derivative similar to the compound was tested in vitro against breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Case Study 3: Neuroprotective Mechanisms
In animal models of neurodegeneration, administration of a benzo[d]thiazole derivative resulted in significant improvements in cognitive function and reduced markers of neuroinflammation compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole-Piperazine Family
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone (Compound 4c)
- Key Differences :
- Replaces the pyrazole-sulfone group with a dimethylpiperidine moiety.
- Incorporates a propoxy linker between the benzothiazole and piperidine.
- The propoxy chain may enhance membrane permeability compared to the rigid piperazine linker in the target compound.
Thiadiazole Derivatives (13a–13d)
- Key Differences :
- Feature a 1,3,4-thiadiazole core instead of benzothiazole.
- Include nitro-phenyl groups rather than sulfone-substituted tetrahydrothiophene.
- Implications :
- Nitro groups confer strong electron-withdrawing properties but may increase toxicity risks.
- Thiadiazole’s smaller heterocycle could limit steric interactions with hydrophobic enzyme pockets.
Pyrazole-Containing Analogues
(3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)-(2-methyl-6-(5-methyl-1-(p-tolyl)-1H-[1,2,3]triazol-4-yl)-4-phenylpyridin-3-yl)methanone (35a)
- Key Differences :
- Replaces the benzothiazole with a pyridine-triazole hybrid.
- Introduces a phenyldiazenyl group on the pyrazole.
- Implications :
- The triazole moiety may enhance π-π stacking interactions in enzymatic binding sites.
- Phenyldiazenyl groups could confer photolability, reducing in vivo stability compared to the sulfone group.
Structural and Pharmacological Comparison Table
Preparation Methods
Synthetic Strategy Overview
The target molecule is constructed through sequential modular synthesis:
- Benzo[d]thiazole-2-carboxylic acid preparation.
- Piperazine functionalization with the pyrazole-sulfone subunit.
- Coupling of the benzo[d]thiazole carboxylate to the modified piperazine.
Key challenges include regioselective pyrazole cyclization, sulfone oxidation, and ensuring stability during nucleophilic substitutions.
Synthesis of Benzo[d]thiazole-2-Carboxylic Acid
Cyclization of 2-Aminothiophenol
The benzo[d]thiazole scaffold is synthesized via condensation of 2-aminothiophenol with glyoxylic acid under acidic conditions.
Procedure :
- 2-Aminothiophenol (10 mmol) and glyoxylic acid monohydrate (12 mmol) are refluxed in acetic acid (50 mL) at 120°C for 6 hours.
- The reaction mixture is cooled, poured into ice water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield benzo[d]thiazole-2-carboxylic acid (88% yield).
Preparation of Piperazine Intermediate
Functionalization with Pyrazole-Sulfone Moiety
The piperazine ring is substituted at the 4-position with the pyrazole-sulfone group through nucleophilic aromatic substitution (SNAr).
Synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-Dimethyl-1H-Pyrazole
Step 1: Pyrazole Formation
3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone (2.5 mmol) with hydrazine hydrate (3 mmol) in glacial acetic acid at 70°C for 2 hours (94% yield).
Step 2: Sulfonation of Tetrahydrothiophene
Tetrahydrothiophene (5 mmol) is oxidized with hydrogen peroxide (30%, 15 mmol) in acetic acid at 60°C for 12 hours to yield 1,1-dioxidotetrahydrothiophene (87% yield).
Step 3: Coupling via Mitsunobu Reaction
3,5-Dimethylpyrazole (1.2 mmol) and 1,1-dioxidotetrahydrothiophen-3-ol (1 mmol) undergo Mitsunobu reaction using triphenylphosphine (1.5 mmol) and diethyl azodicarboxylate (DEAD, 1.5 mmol) in THF (82% yield).
Coupling of Piperazine with Pyrazole-Sulfone
Nucleophilic Substitution
The pyrazole-sulfone subunit is introduced to piperazine via SNAr:
Final Assembly of Target Compound
Characterization and Analytical Data
Spectroscopic Validation
Q & A
Q. What are the standard synthetic protocols for benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone?
The compound is synthesized via multi-step reactions involving cyclization and substitution. A typical method includes:
- Step 1 : Formation of the pyrazole core by reacting 1,1-dioxidotetrahydrothiophen-3-yl derivatives with hydrazines under reflux in ethanol or acetic acid.
- Step 2 : Piperazine coupling via nucleophilic substitution using a benzo[d]thiazole-2-carbonyl chloride intermediate.
- Step 3 : Purification via column chromatography or recrystallization from 1,4-dioxane/ethanol mixtures . Key reaction conditions include temperature control (70–100°C), catalytic piperidine for cyclization, and inert atmospheres to prevent oxidation .
Q. How is the cytotoxicity of this compound evaluated in preliminary studies?
Standard protocols involve:
- Cell lines : Human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38) cultured in RPMI-1640 medium with 5% FBS .
- Assay : Sulforhodamine B (SRB) assay to measure cell viability after 48–72 hours of exposure.
- Controls : DMSO (vehicle control) and reference compounds like CHS-828 (IC₅₀ comparison) . Data normalization includes background subtraction and dose-response curve fitting using software like GraphPad Prism .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm for benzo[d]thiazole), methyl groups (δ 1.2–2.5 ppm), and sulfone signals (δ 3.1–3.7 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can conflicting cytotoxicity data across studies be resolved?
Discrepancies often arise due to:
- Cell line heterogeneity : Variations in genetic profiles (e.g., HA22T vs. HEPG-2 liver cancer cells) .
- Assay conditions : Differences in FBS concentration (5% vs. 10%) or incubation time (48 vs. 72 hours) . Mitigation strategies:
- Standardize protocols using guidelines from the NCI Developmental Therapeutics Program.
- Validate results with orthogonal assays (e.g., Annexin V/PI staining for apoptosis) .
Q. What strategies optimize the reaction yield during piperazine coupling?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of piperazine .
- Catalysis : Add triethylamine (TEA) or DMAP to activate the carbonyl group of the benzo[d]thiazole intermediate .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
Q. How can structure-activity relationships (SAR) guide the design of analogs?
Critical structural features:
- Benzo[d]thiazole core : Essential for intercalation with DNA or kinase inhibition. Substitution at C-6 (e.g., Cl, F) enhances potency .
- Sulfone group : Improves solubility and metabolic stability compared to thioether analogs .
- Piperazine linker : Flexibility impacts binding to G-protein-coupled receptors (GPCRs) . SAR studies should prioritize modifying the pyrazole substituents (e.g., 3,5-dimethyl vs. 3-aryl) to balance cytotoxicity and selectivity .
Q. What computational methods predict the compound’s metabolic stability?
- In silico tools : Use SwissADME or MetaCore to identify metabolic hotspots (e.g., sulfone reduction or piperazine oxidation) .
- Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict clearance rates . Experimental validation via microsomal assays (e.g., human liver microsomes + NADPH) is recommended .
Q. How can impurities in the final product be minimized?
- HPLC purification : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve by-products .
- Crystallization : Optimize solvent polarity (e.g., ethanol:water 4:1) to enhance crystal lattice formation .
- Quality control : Monitor residual solvents (e.g., DMSO) via GC-MS to ensure <500 ppm per ICH guidelines .
Methodological Challenges
Q. How should researchers address low solubility in biological assays?
- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance aqueous solubility .
- Solvent systems : Prepare stock solutions in DMSO (<0.5% final concentration to avoid cytotoxicity) .
- Surfactants : Add 0.1% Tween-80 to cell culture media for uniform dispersion .
Q. What experimental designs reconcile discrepancies in mechanistic studies?
- Target validation : Combine siRNA knockdown (e.g., EGFR or PI3K) with Western blotting to confirm pathway inhibition .
- Off-target profiling : Use KINOMEscan® to assess kinase selectivity at 1 µM concentration .
- Metabolomics : LC-MS-based untargeted profiling to identify unexpected metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
